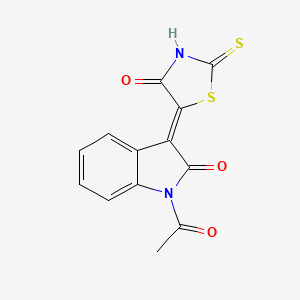

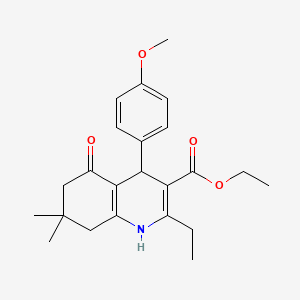

![molecular formula C17H19Cl2N9O2 B11707270 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid ist eine komplexe organische Verbindung, die mehrere funktionelle Gruppen aufweist, darunter einen Oxadiazolring, einen Triazolring und eine Carbohydrazid-Einheit.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte sind:

Bildung des Oxadiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Synthese des Triazolrings:

Einführung der Carbohydrazid-Einheit: Dies kann durch Reaktion von Hydrazinderivaten mit geeigneten Carbonylverbindungen erfolgen.

Letzte Kupplungsreaktion: Der letzte Schritt beinhaltet die Kondensation der Zwischenprodukte unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann zu Nitroverbindungen oxidiert werden.

Reduktion: Die Nitrogruppe kann zurück zur Aminogruppe reduziert werden.

Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Kondensation: Die Carbohydrazid-Einheit kann an Kondensationsreaktionen mit Aldehyden und Ketonen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Kondensation: Saure oder basische Katalysatoren werden häufig verwendet, um Kondensationsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Aminogruppe zu Nitroverbindungen führen, während die Reduktion sie zurück zur Aminogruppe zurückführen würde.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als antimikrobielles, antikanzerologisches und entzündungshemmendes Mittel untersucht.

Materialwissenschaften: Es kann bei der Entwicklung fortschrittlicher Materialien mit bestimmten elektronischen, optischen oder mechanischen Eigenschaften verwendet werden.

Industrielle Chemie: Die Verbindung kann als Vorläufer für die Synthese anderer komplexer Moleküle und Materialien dienen.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es in medizinischen Anwendungen die Aktivität bestimmter Enzyme oder Proteine inhibieren und so seine therapeutischen Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the triazole ring:

Introduction of the carbohydrazide moiety: This can be done by reacting hydrazine derivatives with suitable carbonyl compounds.

Final coupling reaction: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert it back to the amino group.

Wissenschaftliche Forschungsanwendungen

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid: teilt strukturelle Ähnlichkeiten mit anderen Verbindungen, die Oxadiazol- und Triazolringe enthalten, wie zum Beispiel:

Einzigartigkeit

Die Einzigartigkeit von 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-Dichlorphenyl)methyliden]-5-[(Diethylamino)methyl]-1H-1,2,3-triazol-4-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C17H19Cl2N9O2 |

|---|---|

Molekulargewicht |

452.3 g/mol |

IUPAC-Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |

InChI |

InChI=1S/C17H19Cl2N9O2/c1-3-27(4-2)9-13-14(22-26-28(13)16-15(20)24-30-25-16)17(29)23-21-8-10-5-6-11(18)7-12(10)19/h5-8H,3-4,9H2,1-2H3,(H2,20,24)(H,23,29)/b21-8+ |

InChI-Schlüssel |

SZDGVMKKTDWLOS-ODCIPOBUSA-N |

Isomerische SMILES |

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)

![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)

![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)